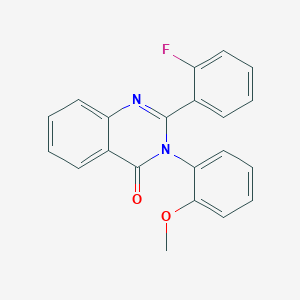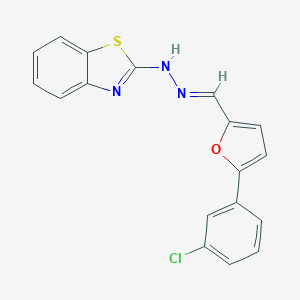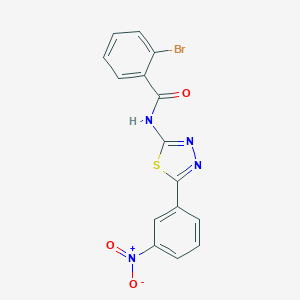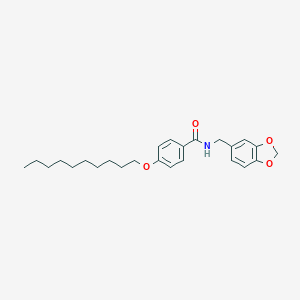
2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine and methoxy groups attached to the phenyl rings, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with 2-fluorobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to yield the quinazolinone core. The methoxy group is introduced through a subsequent methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chlorophenyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- 2-(2-bromophenyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- 2-(2-fluorophenyl)-3-(2-hydroxyphenyl)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. The fluorine atom, in particular, can significantly influence the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C21H15FN2O2 |
|---|---|
Peso molecular |
346.4g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H15FN2O2/c1-26-19-13-7-6-12-18(19)24-20(14-8-2-4-10-16(14)22)23-17-11-5-3-9-15(17)21(24)25/h2-13H,1H3 |
Clave InChI |
ZTYWJSPRQMVMCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
SMILES canónico |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403190.png)
![3-chloro-N-[2-(methylsulfanyl)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403193.png)
![N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403194.png)
![3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid](/img/structure/B403197.png)

![[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] benzoate](/img/structure/B403202.png)
![5-(2-Chlorobenzylidene)-3-[(3-chloro-4-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B403203.png)
![2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B403204.png)


![2,2,2-trifluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B403210.png)
![4-[2-(1,3-Benzothiazol-2-yl)carbohydrazonoyl]phenyl benzoate](/img/structure/B403211.png)
![N-[4-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B403212.png)
![4-chloro-N-[4'-({4-chloro-3-nitrobenzoyl}amino)-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]-3-nitrobenzamide](/img/structure/B403213.png)
